3-(Methoxymethyl)benzofuran
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Overview
Description
3-(Methoxymethyl)benzofuran is a chemical compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring structure. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)benzofuran typically involves the reaction of benzofuran with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of 3-(formylmethyl)benzofuran or 3-(carboxymethyl)benzofuran.
Reduction: Formation of 3-(methoxymethyl)dihydrobenzofuran.
Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
3-(Methoxymethyl)benzofuran has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential as a lead compound in drug development for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)benzofuran involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth or viral replication .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
3-(Hydroxymethyl)benzofuran: Similar structure with a hydroxymethyl group instead of a methoxymethyl group.
3-(Ethoxymethyl)benzofuran: Similar structure with an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness: This group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-(methoxymethyl)-1-benzofuran |
InChI |
InChI=1S/C10H10O2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3 |
InChI Key |
PZBAQHLXNRKUKA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=COC2=CC=CC=C21 |
Origin of Product |
United States |
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